Belinostat amide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPQDAKKRMIOY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485081-57-9 | |
| Record name | Belinostat amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELINOSTAT AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Belinostat: a Representative Histone Deacetylase Inhibitor
Discovery and Development of Belinostat (B1667918) within the Context of HDAC Inhibitors
The journey to the approval of belinostat began in the late 1990s at Prolifix Ltd., a biotechnology company. researchgate.net Its development was the result of a rational drug design approach, which initially drew inspiration from existing natural product and synthetic HDAC inhibitors. researchgate.net As more structural data on HDACs became available, the design was further refined, ultimately leading to the selection of belinostat for further development. researchgate.net
HDAC inhibitors represent a class of targeted anticancer agents that modulate gene expression by interfering with the enzymatic activity of histone deacetylases. nih.govdelveinsight.com These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. delveinsight.comontosight.ai By inhibiting HDACs, compounds like belinostat cause an accumulation of acetylated histones, which results in a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes. drugbank.comontosight.ai This can lead to the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. drugbank.com
Belinostat is considered a pan-HDAC inhibitor, meaning it demonstrates potent, nanomolar inhibition against Class I, II, and IV HDAC isoforms. researchgate.netresearchgate.net This broad-spectrum activity is a key characteristic of its mechanism of action. frontiersin.org The development of belinostat was a significant milestone, and it received its first global approval in the United States in July 2014 for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). wikipedia.orgdrugbank.comresearchgate.net This approval was granted under the FDA's accelerated approval program, highlighting the need for new treatment options for this rare and aggressive form of non-Hodgkin lymphoma. researchgate.netfirstwordpharma.com
The development of belinostat was undertaken by TopoTarget and Spectrum Pharmaceuticals. clinicaltrialsarena.com Their collaboration advanced the compound through clinical trials, including a pivotal Phase II study (the BELIEF study) that demonstrated its efficacy in patients with relapsed or refractory PTCL. researchgate.netclinicaltrialsarena.com
Molecular Architecture of Belinostat: Key Pharmacophoric Elements
The structure of most HDAC inhibitors, including belinostat, can be described by a common pharmacophore model. This model consists of three key components: a Zinc-Binding Group (ZBG), a linker region, and a cap group, also known as the surface recognition domain. nih.govrsc.org
| Pharmacophoric Element | Function | Corresponding Moiety in Belinostat |
|---|---|---|
| Zinc-Binding Group (ZBG) | Chelates the zinc ion in the active site of HDAC enzymes. | Hydroxamic acid |
| Linker Region | Connects the ZBG to the cap group and fits into the hydrophobic tunnel of the enzyme. | Unsaturated acrylamide (B121943) moiety |
| Cap Group/Surface Recognition Domain | Interacts with residues on the surface of the enzyme, contributing to binding affinity and selectivity. | Phenylsulfonamide group |
The Zinc-Binding Group is a critical component of HDAC inhibitors as it chelates the zinc ion (Zn2+) located at the bottom of the active site of the enzyme. rsc.orgnih.gov This interaction is essential for inhibiting the deacetylase activity of the enzyme. nih.gov In belinostat, the ZBG is a hydroxamic acid (-CONHOH) group. researchgate.netrsc.org This functional group is a common feature in many potent HDAC inhibitors, including the approved drugs vorinostat (B1683920) and panobinostat, due to its strong ability to coordinate with the zinc ion. nih.govresearchgate.net The hydroxamic acid group in belinostat forms a stable complex with the zinc ion, effectively blocking the enzyme's catalytic function. researchgate.net
The linker region connects the ZBG to the cap group and is designed to fit within the narrow, hydrophobic channel of the HDAC active site. nih.govrsc.org In belinostat, the linker is an unsaturated acrylamide moiety derived from cinnamamide. rsc.org The N-hydroxycinnamamide fragment, which encompasses both the linker and the ZBG, is recognized as a superior structural element in the design of many current HDAC inhibitors. nih.gov The double bond in the linker of belinostat contributes to the rigidity of the molecule, helping to properly orient the ZBG for optimal interaction with the zinc ion and the cap group for its surface interactions. rsc.org
Metabolic Transformations of Belinostat and the Formation of Belinostat Amide
In Vitro Metabolic Pathways of Belinostat (B1667918)
The in vitro metabolism of belinostat is complex, involving multiple enzymatic reactions that transform the parent drug into various derivatives. researchgate.net These metabolic conversions are primarily catalyzed by UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes. researchgate.netdrugbank.com
Glucuronidation represents the predominant metabolic pathway for belinostat. researchgate.netdovepress.comnih.gov This phase II conjugation reaction is mainly mediated by the UGT1A1 enzyme, with minor contributions from UGT1A3, UGT1A8, UGT2B4, and UGT2B7. researchgate.netmdpi.com Studies have shown that belinostat glucuronide is the major metabolite found in plasma, with a systemic exposure that can be more than four times greater than that of the parent compound. nih.govnih.gov The primary site for this glucuronidation is the hydroxyl group of the hydroxamic acid moiety. mdpi.com In human liver microsomes, UGT1A1 demonstrates the highest catalytic activity towards belinostat, confirming its central role in the drug's clearance. nih.govplos.org This pathway accounts for a significant portion of belinostat's elimination, with belinostat glucuronide being a dominant component found in urine. mdpi.com
Oxidative metabolism of belinostat is a less prominent pathway compared to glucuronidation and is primarily carried out by the cytochrome P450 enzyme system. researchgate.net In vitro studies using liver S9 fractions have identified several oxidative metabolites. mdpi.com The enzymes CYP2A6, CYP3A4, and CYP2C9 are involved in these oxidative transformations. researchgate.netfda.gov Additionally, β-oxidation has been identified as another metabolic route, contributing to the formation of metabolites such as 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA). researchgate.netmdpi.com
The formation of belinostat amide occurs through the reduction of the hydroxamic acid group of belinostat. dovepress.complos.org This reductive pathway is considered a minor route of metabolism. dovepress.complos.org In vitro studies with rat liver microsomes have identified this compound as a reductive metabolite. ijper.orgijper.org The enzymes responsible for this reduction include CYP2A6, CYP3A4, and CYP2C9. fda.gov
Belinostat can also undergo deamination to form belinostat acid. researchgate.netmdpi.com This metabolic conversion has been observed in in vitro systems, including incubations with rat liver microsomes. mdpi.comijper.org Along with this compound, belinostat acid is one of the metabolites formed through the action of CYP enzymes. drugbank.comfda.govnih.gov Studies have identified belinostat acid as a deaminated metabolite, and in some in vitro systems, it can account for a notable percentage of the metabolites formed. ijper.orgijper.org
Methylation is another minor metabolic pathway for belinostat, leading to the formation of methyl belinostat. researchgate.netdovepress.com This biotransformation has been identified in human plasma and in vitro metabolic studies. mdpi.complos.orgsemanticscholar.org While the specific enzymes responsible for the formation of methyl belinostat have not been fully elucidated, it represents one of the alternate, less significant routes of belinostat metabolism. researchgate.netfda.gov
Identification and Characterization of this compound
The identification and characterization of this compound as a metabolite of belinostat have been accomplished using advanced analytical techniques, primarily ultra-high performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comijper.orgijper.org In these studies, belinostat was incubated with rat liver microsomes to generate its metabolites. ijper.orgijper.org
Based on the LC-MS/MS data, which includes accurate mass measurements, fragmentation patterns of ions, and chromatographic retention times, metabolite M1 was identified as this compound. ijper.orgijper.org It is characterized as a reductive metabolite, formed by the reduction of the hydroxamic acid group of the parent drug. ijper.orgijper.org In comparative metabolite profiling, this compound was found to be a minor metabolite. ijper.org
The table below summarizes the key metabolites of belinostat and their formation pathways.
| Metabolite | Formation Pathway | Key Enzymes Involved | Reference |
|---|---|---|---|
| Belinostat Glucuronide | Glucuronidation | UGT1A1 (primary), UGT2B7 | researchgate.netnih.gov |
| This compound (M21) | Reduction | CYP2A6, CYP3A4, CYP2C9 | fda.gov |
| Belinostat Acid (M26) | Deamination/Oxidation | CYP2A6, CYP3A4, CYP2C9 | fda.gov |
| Methyl Belinostat | Methylation | Not fully determined | researchgate.netfda.gov |
| 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA) (M24) | β-oxidation | Not fully determined | researchgate.netfda.gov |
The analytical characteristics for the identification of this compound are detailed in the following table.
| Analytical Method | Metabolite Identified | Key Identifiers | Reference |
|---|---|---|---|
| LC-MS/MS | This compound (M1) | Retention Time (2.4 min), Mass Spectrometry Data | ijper.org |
Chromatographic and Spectrometric Methodologies (e.g., LC-MS/MS) for Metabolite Profiling
The identification and quantification of Belinostat and its metabolites, including this compound, have been accomplished using advanced analytical techniques, predominantly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govijper.org This powerful analytical tool is essential for separating, identifying, and characterizing drug metabolites in various biological matrices. ijper.orgijper.org
In vitro studies, such as those incubating Belinostat with rat liver microsomes, have been instrumental in profiling its Phase-I metabolites. ijper.orgijper.org These experiments typically involve incubation at 37°C, followed by analysis using ultra-high performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) systems linked to tandem mass spectrometers. ijper.orgijper.org
A validated LC-MS/MS assay developed for the simultaneous quantification of Belinostat and five of its major metabolites in human plasma provides a clear example of the methodologies employed. nih.govnih.gov This method utilizes a small plasma volume (0.05 mL) from which proteins are precipitated. nih.gov The subsequent chromatographic separation is achieved on a C18 column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. nih.govnih.gov Detection is carried out using a triple quadrupole mass spectrometer, employing both electrospray positive and negative mode ionization to monitor the different analytes. nih.govnih.gov Such assays are validated to meet regulatory standards, demonstrating accuracy, precision, and linearity over a specific concentration range. nih.govnih.gov
The following table summarizes typical parameters used in the chromatographic separation of Belinostat and its metabolites:
| Parameter | Description | Source |
| Analytical Technique | Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) | ijper.orgnih.gov |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | ijper.orgnih.gov |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient Elution) | ijper.orgnih.govnih.gov |
| Flow Rate | 0.3 mL/min | ijper.org |
| Detector | Tandem Quadrupole Time-of-Flight Mass Spectrometer (e.g., ABI 4000Q) | ijper.orgnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Modes | nih.gov |
In one study, using such a system, the unchanged Belinostat eluted at a retention time of 8.3 minutes, while the metabolite this compound (M1) eluted at 2.4 minutes. ijper.org
Structural Elucidation of this compound
The structural confirmation of Belinostat metabolites relies heavily on the data obtained from tandem mass spectrometry (MS/MS). ijper.org The process of structural elucidation involves analyzing accurate mass measurements, the specific fragmentation patterns of the ions, and the chromatographic retention times. ijper.orgijper.org
For this compound, its identity as a reductive metabolite was confirmed by comparing its mass spectral data with that of the parent drug, Belinostat. plos.orgijper.org In positive ion mode mass spectrometry, metabolites are identified by their protonated molecular mass peaks [M+H]+. plos.org The structure of this compound is characterized by the reduction of the N-hydroxy-acrylamide group of Belinostat to an amide group. This conversion results in a distinct mass shift that can be precisely measured by high-resolution mass spectrometry. plos.orgsemanticscholar.org
The fragmentation pattern generated in the MS/MS analysis provides further structural evidence. By inducing fragmentation of the parent ion and analyzing the resulting product ions, researchers can deduce the core structure and the site of metabolic modification. plos.org
The table below details the mass spectrometric data used to identify Belinostat and its key metabolites, including this compound, in human plasma.
| Peak ID | Metabolite | Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Product Ions (m/z) | Source |
| M0 | Belinostat | 12.1 | 319 | 302, 182, 166, 156, 120, 108, 93 | semanticscholar.org |
| M1 | Belinostat glucuronide | 10.2 | 495 | 319, 301, 275, 177, 156, 141, 113 | semanticscholar.org |
| M2 | Methyl belinostat | 13.5 | 333 | 316, 196, 180, 156, 134, 120, 108 | semanticscholar.org |
| M3 | This compound | 11.1 | 303 | 286, 182, 166, 156, 120, 108, 93 | semanticscholar.org |
| M4 | Belinostat acid | 11.5 | 320 | 302, 183, 167, 156, 121, 108, 93 | semanticscholar.org |
| M5 | Belinostat glucoside | 9.5 | 481 | 319, 301, 275, 163, 141, 113 | semanticscholar.org |
The detection of a metabolite (M3) with a protonated molecular ion [M+H]+ at m/z 303, along with its specific fragmentation pattern and retention time, allowed for its definitive identification as this compound. semanticscholar.org
Preclinical Pharmacokinetic and Metabolite Disposition Studies of Belinostat and Belinostat Amide
Animal Model Systems for Pharmacokinetic Analysis
Preclinical evaluation of belinostat (B1667918) and its metabolites, including belinostat amide, has been conducted in a range of animal models. These include mice, rats, and dogs, which are standard models for pharmacokinetic analysis. fda.gov Specifically, mouse xenograft models have been utilized to assess the in vivo activity and disposition of belinostat. fda.gov For instance, studies have been performed in nude mice carrying human ovarian cancer xenografts (A2780) and in mice with mouse leukemic cells. fda.govnih.gov Furthermore, pharmacokinetic studies of the belinostat prodrug ZL277 have been carried out in mice, providing insights into the bioavailability of belinostat and its derivatives. mdpi.com Toxicological studies, which often include pharmacokinetic assessments, have been performed in both rats and dogs. fda.gov
In Vivo Detection and Quantification of this compound in Biological Matrices
The detection and quantification of this compound in various biological samples are crucial for understanding its pharmacokinetic profile. In preclinical studies, this compound has been identified in plasma, tumor tissue, and excreta.
In a study involving a breast tumor xenograft model in mice treated with the prodrug ZL277, this compound was detected in the tumor tissue. mdpi.com Specifically, liquid chromatography and tandem mass spectrometry (LC-MS/MS) have been the primary analytical techniques for identifying and quantifying belinostat and its metabolites, including this compound, in these biological matrices. mdpi.comijper.org This methodology allows for the sensitive and specific measurement of the compound in complex biological samples. ijper.org
Furthermore, this compound has been identified as one of the human metabolites of belinostat that is excreted in urine, although it represents a very small fraction of the administered dose. fda.gov In human studies, less than 1% of unchanged belinostat is excreted in the urine, with this compound accounting for a mean of 0.0929% of the dose. fda.gov In mice treated with ZL277, this compound was also found in urine and feces. mdpi.com
Comparative Pharmacokinetic Profiles of Belinostat and its Major Metabolites, Including this compound
Belinostat undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form this compound and belinostat acid. fda.govwikidoc.org this compound is considered a metabolite of belinostat. ijper.orgijht.org.in
Time-Concentration Profiles
In a study using a mouse xenograft model, the concentration of belinostat in plasma and tumor tissue was monitored over time. Following a single intravenous administration, the levels of belinostat peaked and then declined. nih.gov The intensity of H4 acetylation, a pharmacodynamic marker of belinostat activity, was found to reflect the concentration of belinostat in both plasma and tumor tissue. nih.gov
Area Under the Curve (AUC) and Peak Concentration (Cmax) of this compound
While specific AUC and Cmax values for this compound in preclinical animal models are not extensively detailed in the provided search results, some information can be gleaned from human and prodrug studies. In a human study, the relative exposure of this compound was lower than that of the parent drug and other major metabolites like belinostat glucuronide. fda.gov
In a study with the prodrug ZL277 in mice, the focus was primarily on the pharmacokinetic parameters of the active drug, belinostat, and the hydrolysis product of the prodrug. mdpi.com Following administration of ZL277, the Cmax of belinostat was 172 ng/mL, reached at 3 hours, with an AUC of 1506.9 ng/mL*h. mdpi.com
Elimination Characteristics of this compound
This compound is one of the metabolites of belinostat that is excreted in the urine. wikidoc.orgijht.org.in However, it constitutes a minor elimination pathway. Human data indicates that this compound represents a very small percentage of the total administered belinostat dose excreted in urine. fda.gov The primary route of elimination for belinostat is through metabolism, mainly glucuronidation, with the resulting metabolites being excreted. fda.govwikidoc.org Belinostat itself has a rapid clearance and a short elimination half-life of approximately 1.1 hours in humans. fda.govwikidoc.org
Role of Prodrug Strategies (e.g., ZL277) in Modulating Belinostat and this compound Bioavailability
Prodrug strategies have been investigated to enhance the bioavailability and efficacy of belinostat. ZL277 is a boron-containing prodrug of belinostat designed for this purpose. mdpi.com
Studies in mice have demonstrated that the administration of ZL277 leads to a significantly higher peak plasma concentration (Cmax) and area under the curve (AUC) of the active drug, belinostat, compared to the administration of belinostat itself. mdpi.com Specifically, a single 10 mg/kg intraperitoneal injection of ZL277 resulted in a 6.7-fold higher Cmax of belinostat than that achieved with the same dose of belinostat. mdpi.com The AUC of belinostat was 5-fold higher in mice treated with ZL277 compared to those treated with belinostat. mdpi.com
In a breast tumor xenograft model in mice, treatment with ZL277 resulted in slightly higher levels of belinostat in the tumor tissue compared to treatment with belinostat at the same dose. mdpi.com Furthermore, ZL277 was found to be more effective than belinostat in vivo, not only by preventing tumor development but also by significantly reducing tumor size in an MCF-7 xenograft tumor model. nih.gov This enhanced efficacy is attributed to its superior bioavailability and intratumoral penetration. nih.gov The metabolic profile in mice treated with ZL277 showed the presence of belinostat and its derivatives, including this compound, in plasma and tumor tissue. mdpi.com
Molecular and Cellular Mechanistic Investigations of Belinostat and Its Metabolites in Preclinical Models
Inhibition of HDAC Isoforms by Belinostat (B1667918)
Belinostat is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor. drugbank.comashpublications.org Its mechanism of action involves the chelation of a zinc ion essential for the enzymatic activity of the histone deacetylase family of enzymes. nih.gov This inhibition leads to the accumulation of acetylated histones and other proteins, which can induce cell cycle arrest and apoptosis in transformed cells. drugbank.comfda.gov
Belinostat is recognized as a pan-HDAC inhibitor, demonstrating broad activity against multiple HDAC isoforms. nih.govguidetopharmacology.orgresearchgate.net It effectively inhibits Class I and Class II HDACs. nih.govresearchgate.netnih.govmdpi.com Preclinical studies have established its potent inhibitory action at nanomolar concentrations. nih.govfda.gov The inhibitory concentration (IC₅₀) for pan-HDAC activity in HeLa cell extracts has been reported to be 27 nM. guidetopharmacology.orgbpsbioscience.com
Table 1: Pan-HDAC Inhibitory Activity of Belinostat
| Parameter | Value | Source |
|---|---|---|
| General Activity | Pan-HDAC Inhibitor (Class I, II, IV) | nih.govmdpi.com |
| Mechanism | Zinc Chelation in Enzyme Active Site | nih.gov |
| IC₅₀ (HeLa Cell Extracts) | 27 nM | guidetopharmacology.orgbpsbioscience.com |
| IC₅₀ (General Pan-HDAC) | 28 nM | tocris.com |
Belinostat's inhibitory action extends across multiple HDAC subclasses, including zinc-dependent Class I, II, and IV isoforms. nih.govnih.gov Specifically, it has been shown to inhibit Class I HDACs 1, 2, and 3; Class II HDACs 6, 9, and 10; and Class IV HDAC 11. nih.gov Studies using purified recombinant human HDACs (1-9) demonstrated inhibition with EC₅₀ values ranging from 20 to 216 nM. guidetopharmacology.org While considered a pan-inhibitor, the degree of inhibition can vary across the different isoforms within these classes.
Table 2: Belinostat's Inhibitory Selectivity Across HDAC Subclasses
| HDAC Class | Specific Isoforms Inhibited | EC₅₀ Range (Recombinant hHDACs 1-9) | Source |
|---|---|---|---|
| Class I | HDACs 1, 2, 3 | 20 - 216 nM | guidetopharmacology.orgnih.govnih.gov |
| Class II | HDACs 6, 9, 10 | 20 - 216 nM | guidetopharmacology.orgnih.govnih.gov |
| Class IV | HDAC 11 | Not specified in range | nih.govnih.gov |
A primary consequence of Belinostat's enzymatic inhibition is the hyperacetylation of histone proteins, particularly histones H3 and H4. ashpublications.orgdovepress.comnih.gov This effect has been consistently observed both in vitro and in vivo across various preclinical models. ashpublications.orgdovepress.com The accumulation of acetylated H3 and H4 is a direct pharmacodynamic marker of Belinostat's activity. dovepress.comnih.gov
Research has shown that following exposure to Belinostat, a rapid and sustained increase in the acetylation of H3 and H4 occurs, with effects detectable within 30 minutes. ashpublications.org The duration of this hyperacetylation can be dose-dependent, persisting for 4 to 24 hours after administration in some models. dovepress.com This alteration in histone acetylation is associated with the downstream effects of HDAC inhibition, such as growth inhibition and apoptosis of malignant cells. dovepress.com
Potential Influence of Belinostat Amide on HDAC Activity
Belinostat undergoes extensive hepatic metabolism, primarily through glucuronidation by UGT1A1 and, to a lesser extent, through oxidation by cytochrome P450 (CYP) enzymes. fda.govwikidoc.org This process yields several metabolites, including this compound. fda.govwikidoc.orgmdpi.com
This compound is formed via the metabolism of Belinostat by multiple CYP enzymes, including CYP2A6, CYP2C9, and CYP3A4. fda.govwikidoc.org One metabolic study noted that Belinostat is "quickly reduced to this compound". mdpi.com
The available scientific literature does not definitively characterize this compound as either an active or inactive metabolite with respect to HDAC inhibition. While it is a known major metabolite, its own capacity to inhibit HDAC enzymes is not clearly established. However, in vitro studies have shown that this compound, along with the parent drug and other metabolites, can inhibit the metabolic activities of CYP2C8 and CYP2C9, indicating it possesses some biological activity, though not necessarily related to HDAC inhibition. fda.gov
Based on the reviewed literature, direct in vitro enzymatic studies comparing the HDAC inhibitory potency of Belinostat with that of its metabolite, this compound, have not been reported. The primary focus of mechanistic studies has been on the parent compound, Belinostat, as the active HDAC-inhibiting agent.
Modulation of Gene Expression and Cellular Pathways by Belinostat (and inferred impact of metabolites)
Reactivation of Tumor Suppressor Gene Expression
A key mechanism of belinostat's antitumor activity is the reactivation of epigenetically silenced tumor suppressor genes. frontiersin.org In various cancer cell lines, belinostat treatment has been shown to re-express critical genes that negatively regulate cell growth and survival.
p21 (WAF1/CIP1) and p27 (Kip1): Belinostat consistently induces the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. spandidos-publications.comnih.gov In preclinical models of prostate cancer, diffuse large B-cell lymphoma (DLBCL), and bladder cancer, the upregulation of p21 and p27 is a primary driver of cell cycle arrest. spandidos-publications.comnih.govnih.gov For instance, in androgen-dependent prostate cancer cells, belinostat-induced expression of p21 and p27 was associated with a G2/M phase arrest. spandidos-publications.com Similarly, in belinostat-resistant DLBCL cell lines, the induction of p21 and p27 led to a reversible G1 arrest. nih.gov A chromatin immunoprecipitation assay in acute promyelocytic leukemia (APL) cells demonstrated that belinostat leads to the accumulation of hyperacetylated histone H4 at the p27 promoter region, providing a direct mechanistic link to its re-expression. aetna.com
Transforming Growth Factor β Receptor II (TGFβRII): In cancer cells where the TGFβ signaling pathway is silenced, belinostat has been shown to reactivate the expression of TGFβRII. nih.gov This reactivation restores the cell's sensitivity to the tumor-suppressive effects of TGFβ. Studies have shown that in colon and breast cancer cells with epigenetically silenced TGFβRII, belinostat treatment leads to its re-expression. frontiersin.orgnih.gov This, in turn, contributes to the downregulation of the anti-apoptotic protein survivin, promoting cancer cell death. nih.gov
The reactivation of these and other tumor suppressor genes by belinostat helps to re-establish the cell's intrinsic mechanisms for controlling proliferation and survival.
Induction of Cell Cycle Arrest
A hallmark of belinostat's activity in preclinical models is its ability to induce cell cycle arrest, preventing the proliferation of malignant cells. fda.gov The specific phase of cell cycle arrest can vary depending on the cancer type, the dose of belinostat, and the cellular context.
G1 Arrest: In several cancer models, belinostat induces a G1 phase arrest. This is often linked to the upregulation of CDK inhibitors like p21 and p27, which prevent the transition from the G1 to the S phase of the cell cycle. nih.govarizona.edu For example, in some DLBCL cell lines, belinostat treatment resulted in a reversible G1 arrest. nih.gov In bladder cancer cells, belinostat treatment led to an increase in the G0/G1 phase population and a decrease in the S phase population. nih.gov
G2/M Arrest: In other preclinical settings, belinostat has been shown to cause an arrest in the G2 or M phase of the cell cycle. spandidos-publications.com In androgen-sensitive prostate cancer cells, belinostat induced a G2/M arrest. spandidos-publications.com Similarly, in synovial sarcoma cell lines, belinostat, along with other HDAC inhibitors, was found to arrest cells at the G1/S checkpoint. oncotarget.com
The ability of belinostat to halt cell cycle progression at different checkpoints underscores its broad impact on the cellular machinery that governs cell division.
Promotion of Cellular Differentiation
In certain hematological malignancies, a key feature is a block in cellular differentiation, leading to an accumulation of immature blast cells. Belinostat has demonstrated the ability to promote the differentiation of these malignant cells into more mature, functional cell types. ncats.ionih.gov
In preclinical models of acute promyelocytic leukemia (APL), belinostat, particularly in combination with retinoic acid (RA), has been shown to enhance and accelerate granulocytic differentiation. aetna.com This effect is associated with the epigenetic reprogramming of the cancer cells, allowing them to proceed along their normal developmental pathway. Preclinical studies have also indicated that HDAC inhibitors can induce differentiation in leukemic cell lines and in cells from patients with acute myeloid leukemia (AML). nih.gov
Inhibition of Angiogenesis
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Belinostat has been shown to possess anti-angiogenic properties in preclinical models. ncats.iocancer.gov While the precise mechanisms are still under investigation, it is believed that belinostat's ability to modulate gene expression extends to genes involved in the angiogenic process. By inhibiting HDACs, belinostat may downregulate the expression of pro-angiogenic factors and upregulate the expression of anti-angiogenic factors, thereby impeding the tumor's ability to develop a blood supply.
Crosstalk with Protein Quality Control Systems
Recent preclinical research has highlighted the interaction between belinostat and the cellular protein quality control (PQC) systems. researchgate.netnih.gov These systems, which include molecular chaperones and the ubiquitin-proteasome system (UPS), are responsible for maintaining protein homeostasis.
Cancer cells often have a high demand on their PQC systems due to the production of abnormal or misfolded proteins. HDAC inhibitors like belinostat can further stress these systems by altering the acetylation status of numerous non-histone proteins, including chaperones and components of the UPS. nih.gov This can lead to an accumulation of misfolded proteins and trigger cellular stress responses that culminate in apoptosis. researchgate.net For instance, it has been shown that HDAC inhibitor treatment can lead to protein misfolding and aggregation, which may explain the synergistic effect observed when combining HDAC inhibitors with proteasome inhibitors like bortezomib (B1684674) in multiple myeloma. nih.gov The interplay between belinostat and the PQC systems represents an important aspect of its mechanism of action and provides a rationale for combination therapies targeting these pathways.
Preclinical Efficacy Studies of Belinostat (Monotherapy and Combination)
The antitumor activity of belinostat has been evaluated in a wide range of preclinical models, both as a single agent and in combination with other anticancer therapies. These studies have demonstrated its potential across various hematological and solid tumors.
As a monotherapy , belinostat has shown significant growth-inhibitory and pro-apoptotic effects in numerous cancer cell lines and in vivo xenograft models. nih.govspringermedizin.de For example, in a mouse model of pancreatic cancer, belinostat treatment inhibited xenograft growth without significant toxicity. springermedizin.de In models of peripheral T-cell lymphoma (PTCL), belinostat monotherapy has demonstrated notable efficacy, which supported its clinical development for this indication. dovepress.comnih.gov
The preclinical efficacy of belinostat is often enhanced when used in combination with other therapeutic agents. The rationale for these combinations is based on the potential for synergistic or additive effects by targeting different oncogenic pathways.
With Microtubule-Targeting Agents: In preclinical models of aggressive DLBCL, combining belinostat with vincristine (B1662923) or paclitaxel (B517696) resulted in synergistic cytotoxicity. nih.gov This was attributed to the ability of the combination to force mitotic arrest in belinostat-resistant cells. nih.gov
With Retinoids: In APL models, the combination of belinostat and retinoic acid (RA) showed enhanced and accelerated granulocytic differentiation compared to either agent alone. aetna.com
With CHOP Components: Preclinical studies in PTCL cell lines demonstrated synergistic antitumor activity when belinostat was combined with cyclophosphamide, doxorubicin (B1662922), and vincristine, components of the CHOP chemotherapy regimen. medsci.org
With Proteasome Inhibitors: In mantle cell lymphoma models, belinostat and the proteasome inhibitor bortezomib were shown to interact synergistically, leading to enhanced apoptosis. aacrjournals.org
The tables below summarize key findings from preclinical efficacy studies of belinostat as both a monotherapy and in combination therapies.
Table 1: Preclinical Efficacy of Belinostat Monotherapy
| Cancer Model | Key Findings | Reference(s) |
|---|---|---|
| Pancreatic Cancer | In vitro: Significant growth inhibition and dose-dependent induction of apoptosis. In vivo: Inhibition of xenograft tumor growth. | springermedizin.de |
| Bladder Cancer | In vitro: Dose-dependent growth inhibition in a panel of human bladder cancer cell lines. In vivo: Reduced bladder weight and hematuria in a transgenic mouse model. | nih.gov |
| Prostate Cancer | In vitro: Potent growth inhibition, particularly in androgen-dependent cells, and induction of G2/M arrest and apoptosis. In vivo: Preferential antitumor effect in androgen-dependent tumor models. | spandidos-publications.com |
| Myelodysplastic Syndrome (MDS) | In vitro: Inhibition of growth and promotion of apoptosis in cancer cell lines. | nih.gov |
| Peripheral T-Cell Lymphoma (PTCL) | Demonstrated efficacy in preclinical models, leading to clinical trials. | dovepress.comnih.gov |
Table 2: Preclinical Efficacy of Belinostat Combination Therapy
| Cancer Model | Combination Agent(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | Vincristine or Paclitaxel | Synergistic cytotoxicity; forced mitotic arrest in resistant cells. | nih.gov |
| Acute Promyelocytic Leukemia (APL) | Retinoic Acid (RA) | Enhanced and accelerated granulocytic differentiation. | aetna.com |
| Peripheral T-Cell Lymphoma (PTCL) | CHOP (Cyclophosphamide, Doxorubicin, Vincristine) | Synergistic antitumor activity. | medsci.org |
| Mantle Cell Lymphoma | Bortezomib | Synergistic interaction leading to enhanced apoptosis. | aacrjournals.org |
| Pancreatic Cancer | Gemcitabine | Potentiated induction of apoptosis. | springermedizin.de |
Effects on Tumor Cell Proliferation in In Vitro Assays
In vitro studies have consistently shown that belinostat inhibits the proliferation of a wide range of cancer cells in a dose-dependent manner. ncats.io This anti-proliferative effect is a direct consequence of its function as an HDAC inhibitor, which leads to cell cycle arrest and/or apoptosis in transformed cells. fda.govaetna.com The compound has demonstrated potent growth-inhibitory effects across various hematologic and solid tumor cell lines. ncats.ioresearchgate.net
For instance, treatment of carcinoma cell lines with belinostat at concentrations of 1–5 µM for 48 hours resulted in a dose-dependent inhibition of proliferation. ncats.io In studies on colon cancer cell lines, belinostat significantly reduced cell growth. researchgate.net Similarly, in KRAS-mutant human lung cancer cells (H358 and A549), belinostat showed potent anticancer effects. nih.gov Preclinical studies have established its potential to treat a wide array of solid and hematologic malignancies. ncats.iopharmacompass.com In lymphoma cell lines, single-agent treatment with belinostat showed IC50 values ranging from 0.09 µM to 0.21 µM. google.com A novel belinostat prodrug, ZL277, showed slightly weaker antiproliferative activity than the parent compound in MDA-MB-231 and MCF-7 breast cancer cell lines, which was expected due to the incomplete conversion from the prodrug to its active form in vitro. nih.gov
| Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Carcinoma | 5637 and other carcinoma lines | Dose-dependent inhibition of proliferation at 1–5 uM over 48 hours. | ncats.io |
| T-cell Lymphoma | Not specified | IC50 values for apoptosis induction ranged from 0.2 to 3.4 μM. | |
| Lymphoma | Various B-cell and T-cell lines | Single agent IC50 values ranged from 0.09 μM to 0.21 μM. | google.com |
| Colon Cancer | SW620, HCT116 | Significantly reduced cell growth. | researchgate.netpatsnap.com |
| Lung Cancer (KRAS-mutant) | H358, A549 | Effectively killed cancer cells by regulating mitochondrial metabolism. | nih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 | Belinostat treatment reduced MCF-7 cell count by 44%. A prodrug (ZL277) also showed anti-proliferative activity. | nih.govresearchgate.net |
| Multiple Myeloma | MOPC-315 | A belinostat derivative (compound 7f) showed 3.5-fold enhanced efficiency compared to belinostat. | rsc.org |
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism through which belinostat exerts its anticancer effects is the induction of apoptosis, or programmed cell death. fda.govncats.io This has been observed across numerous cancer cell lines in preclinical models. aetna.compharmacompass.com The process is often initiated by cell cycle arrest, followed by the activation of apoptotic pathways. fda.govebi.ac.uk Belinostat-induced apoptosis can proceed through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways. patsnap.com
Mechanistically, belinostat treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. patsnap.com In acute promyelocytic leukemia cells, belinostat was shown to induce apoptosis accompanied by the activation of caspase-3 and the degradation of PARP-1. ebi.ac.uk In KRAS-mutant lung cancer cells, apoptosis was induced at concentrations of 1.25 and 80 μM. nih.gov Furthermore, in squamous cell carcinoma (SCC), belinostat treatment triggers the proteasomal degradation of SOS proteins, downregulates downstream MAPK signaling, and increases cellular apoptosis. aetna.com A derivative of belinostat, compound 6a, was found to trigger both early and late-stage apoptosis and cause cell cycle arrest at the G2/M phase in SW620 colon cancer cells. patsnap.com
| Cancer Type | Cell Line(s) | Apoptotic Mechanism | Reference |
|---|---|---|---|
| General Transformed Cells | Various | Induces cell cycle arrest and/or apoptosis following accumulation of acetylated histones. | fda.govwikidoc.orgaetna.com |
| General Cancer Cells | Various | Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). | patsnap.com |
| Acute Promyelocytic Leukemia | Not specified | Activation of caspase-3, degradation of PARP-1. | ebi.ac.uk |
| Lung Cancer (KRAS-mutant) | H358 | Apoptosis induced at 1.25 and 80 μM, determined by Annexin V/PI assay. | nih.gov |
| Squamous Cell Carcinoma | Not specified | Triggers proteasomal degradation of SOS proteins and downregulates MAPK signaling. | aetna.com |
| Colon Cancer | SW620 | A derivative (compound 6a) triggered both early and late stages of apoptosis. | patsnap.com |
Efficacy in Xenograft and Other Animal Models of Malignancy
The antitumor activity of belinostat has been validated in several in vivo preclinical models. fda.gov These studies demonstrate its ability to inhibit tumor growth and, in some cases, cause tumor regression in animal models bearing human tumor xenografts. nih.govnih.gov
In a mouse xenograft study using mouse leukemic cells, belinostat was shown to increase the acetylation of histone H4, demonstrating in vivo HDAC inhibitory activity. fda.gov Anticancer activity was also confirmed in a solid tumor xenograft model. fda.gov In a retinoblastoma rabbit xenograft model, intravitreal belinostat was found to be as effective as the standard-of-care agent melphalan (B128) in eradicating vitreous seeds, but without the associated retinal toxicity. semanticscholar.org A boron-containing prodrug of belinostat, ZL277, exhibited greater efficacy than belinostat in a breast cancer MCF-7 xenograft model, causing tumor regression whereas belinostat only inhibited tumor growth. nih.gov This enhanced in vivo efficacy was attributed to superior bioavailability and higher drug concentration in the tumor tissue. nih.gov However, in some preclinical xenograft models for squamous cell carcinoma, belinostat lacked efficacy, suggesting that further work is needed for its clinical development in certain tumor types. aetna.com
| Animal Model | Tumor Type | Key Findings | Reference |
|---|---|---|---|
| Mouse Xenograft | Leukemia | Demonstrated in vivo HDAC inhibition (increased H4 acetylation). | fda.gov |
| Mouse Xenograft | Solid Tumor | Demonstrated anticancer activity. | fda.gov |
| Mouse Xenograft | Myeloid Leukemia | Demonstrated antitumor activity. | nih.gov |
| Rabbit Xenograft | Retinoblastoma (WERI-Rb1 cells) | Equally effective as melphalan at eradicating vitreous seeds but without retinal toxicity. | semanticscholar.org |
| Mouse Xenograft | Breast Cancer (MCF-7 cells) | A prodrug, ZL277, caused tumor regression, while belinostat only inhibited tumor growth. | nih.gov |
| Mouse Xenograft | Squamous Cell Carcinoma | Lack of efficacy observed in this model. | aetna.com |
Synergy with Other Antineoplastic Agents in Preclinical Settings
Preclinical studies have shown that belinostat can act synergistically with other antineoplastic agents, enhancing their cytotoxic effects and potentially overcoming drug resistance. ncats.iopharmacompass.com This suggests its potential utility in combination therapies for various malignancies. aetna.com The mechanism for this sensitization may involve the downregulation of proteins involved in DNA repair, making cancer cells more susceptible to DNA-damaging agents. patsnap.com
Belinostat has shown synergistic effects with a variety of cytotoxic and molecularly targeted agents in different solid tumors, including breast, prostate, pancreatic, lung, and ovarian cancer. aetna.com For example, it has been studied in combination with carboplatin (B1684641) and paclitaxel. rsc.org In multiple myeloma cells, belinostat showed a synergistic interaction with the proteasome inhibitor bortezomib. rsc.org A derivative of belinostat, compound 7f, demonstrated an even stronger additive effect with bortezomib against MOPC-315 multiple myeloma cells. rsc.org In lymphoma cell lines, the combination of belinostat and pralatrexate (B1268) produced unexpected synergistic growth inhibitory effects. google.com Combination with the DNA methyltransferase (DMT) inhibitor azacitidine has also been explored in myeloid neoplasia. nih.gov Additionally, combining belinostat with doxorubicin has been evaluated for soft tissue sarcomas. researchgate.net
| Combination Agent(s) | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Bortezomib | Multiple Myeloma (MOPC-315 cells) | Synergistic interaction (CI = 0.36). A derivative (7f) showed even stronger effects (CI = 0.26). | rsc.org |
| Pralatrexate | Lymphoma (HUT-78 T-cell line) | Synergistic growth inhibitory effects observed. | google.com |
| Carboplatin and Paclitaxel | Lung Cancer, Ovarian Cancer | Combination showed good results in metastatic lung cancer. | rsc.org |
| Retinoic acid and Idarubicin | Not specified | Slightly higher inhibition of cell proliferation and stronger induction of apoptosis compared to conventional treatment alone. | aetna.com |
| Azacitidine | Myeloid Neoplasia | Combination was feasible and associated with clinical activity. | nih.gov |
| Doxorubicin | Soft Tissue Sarcoma | Combination was well tolerated with a moderate response rate. | researchgate.net |
| Pevonedistat | Acute Myeloid Leukemia (AML) | Preclinical studies show the combination to be highly synergistic in AML cell lines. | patsnap.com |
Mechanisms of Preclinical Resistance to Histone Deacetylase Inhibitors
Identified Mechanisms of Resistance in In Vitro and Animal Models
A direct mechanism of resistance to HDAC inhibitors involves changes in the expression levels of the HDAC enzymes. frontiersin.org Cancer cells can adapt to treatment by altering the abundance of specific HDAC isoforms, thereby overcoming the inhibitory effect of the drug. nih.gov
In preclinical models of T-cell lymphoma (TCL), cell lines made resistant to belinostat (B1667918) demonstrated a significant overexpression of HDAC3. ashpublications.org The development of resistance in these models was not limited to belinostat; the cells also showed cross-resistance to other HDAC inhibitors, including romidepsin, panobinostat, and vorinostat (B1683920). ashpublications.org Crucially, when HDAC3 was knocked down in these resistant cells, their sensitivity to belinostat was partially restored, confirming that the upregulation of this specific isoform is a significant contributor to the resistant phenotype. ashpublications.org
The expression of various HDACs is often dysregulated in tumors, with both overexpression and downregulation being reported depending on the cancer type. nih.gov For example, overexpression of HDAC1 has been observed in multidrug-resistant neuroblastoma cell lines. nih.gov This adaptability in HDAC isoform expression presents a significant challenge, as cancer cells can compensate for the inhibition of one HDAC by upregulating another, thereby maintaining the deacetylated state of key proteins required for their survival and proliferation. frontiersin.orgnih.gov
Table 1: HDAC Isoform Changes in Drug Resistance
| HDAC Isoform | Cancer Model | Finding | Reference |
|---|---|---|---|
| HDAC3 | T-cell Lymphoma | Significant overexpression in belinostat-resistant cell lines. | ashpublications.org |
| HDAC1 | Neuroblastoma | Overexpression observed in multidrug-resistant cell lines. | nih.gov |
The cellular level of protein acetylation is tightly controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov HDAC inhibitors function by disrupting this balance, leading to a state of hyperacetylation. wustl.eduyoutube.com Resistance can emerge if cancer cells find ways to counteract this effect and restore the balance. One theoretical mechanism for this is the downregulation of HATs. youtube.com By reducing the rate of acetylation, cells could mitigate the hyperacetylation caused by an HDAC inhibitor, thereby restoring a state more favorable for survival. youtube.com
Studies have shown that treating cells with HDAC inhibitors leads to massive and widespread hyperacetylation of histones and other proteins. wustl.eduyoutube.com In cells that survive this treatment, a transcriptional response is mounted to mitigate the toxicity. youtube.com While direct evidence for HAT downregulation as a primary resistance mechanism in the context of belinostat amide is not extensively detailed, the principle of maintaining cellular homeostasis suggests that alterations in the enzymatic machinery responsible for acetylation are a plausible escape mechanism. youtube.com
When HDAC inhibitors disrupt normal cellular processes, cancer cells can often survive by activating alternative signaling pathways that promote proliferation and inhibit apoptosis (programmed cell death). researchgate.net
Several key survival pathways have been implicated in resistance to HDAC inhibitors:
Anti-apoptotic Proteins : A common resistance mechanism is the upregulation of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family, such as Bcl-2 itself and BCL-XL. researchgate.netnih.gov These proteins block the apoptotic cascade, allowing cancer cells to survive despite the stress induced by HDAC inhibitors. nih.govresearchgate.net
PI3K/AKT/mTOR and MAPK Pathways : In HDAC inhibitor-resistant cells, signaling pathways like PI3K/AKT/mTOR and MAPK are often found to be upregulated. nih.gov These pathways are central regulators of cell growth, proliferation, and survival, and their activation can compensate for the growth-inhibitory effects of the treatment. nih.gov
Autophagy : Autophagy is a cellular process of self-digestion that can act as a survival mechanism under stress. nih.gov In some cancer models, treatment with HDAC inhibitors induces autophagy, which helps the cells to survive the therapy. nih.govmdpi.com For instance, glioblastoma stem cells treated with vorinostat initiated autophagy, but when key autophagy genes were knocked down, the cell-killing effect of the drug was dramatically increased. nih.govmdpi.com
TGFβ Signaling : Belinostat has been shown to reactivate the transforming growth factor beta (TGFβ) signaling pathway, which in turn represses the pro-survival protein survivin, leading to cancer cell death. nih.gov It is plausible that alterations within this pathway that prevent the downregulation of survivin could contribute to a resistant phenotype.
A well-established mechanism of multidrug resistance in cancer is the active pumping of therapeutic agents out of the cell. researchprotocols.org This process is carried out by transmembrane transporter proteins, such as P-glycoprotein, which belongs to the ATP-binding cassette (ABC) transporter family. researchprotocols.org
By overexpressing these efflux pumps, cancer cells can lower the intracellular concentration of an anticancer drug to sub-lethal levels, rendering the treatment ineffective. researchgate.netbiotech-asia.org This mechanism is not specific to one type of drug; these pumps can recognize and extrude a wide variety of structurally different compounds. researchprotocols.org Drug efflux has been identified as one of the potential mechanisms of resistance to HDAC inhibitors. researchgate.net The development of agents that can inhibit these efflux pumps is an active area of research aimed at overcoming this form of resistance. biotech-asia.org
Strategies to Overcome Preclinical Resistance
Understanding the mechanisms of resistance is the first step toward developing strategies to circumvent them. Research efforts are focused on creating new HDAC inhibitors with improved properties and identifying effective combination therapies.
One of the major limitations of the first-generation HDAC inhibitors, many of which are "pan-HDAC inhibitors," is their lack of selectivity. nih.govrsc.orgresearchgate.net They inhibit multiple HDAC isoforms, which can lead to off-target effects and associated toxicities. mdpi.com The development of resistance can also be facilitated by this lack of specificity, as the cell has multiple avenues for compensation.
The rational design of next-generation HDAC inhibitors aims to create compounds that are selective for a specific class of HDACs or even a single isoform. nih.govyoutube.com The hypothesis is that isoform-selective inhibitors may offer a better therapeutic window, with enhanced efficacy against specific cancer types and fewer side effects. nih.gov By targeting only the HDAC isoform that is critical for the survival of a particular cancer, it may be possible to reduce the chances of resistance emerging through compensatory mechanisms involving other isoforms. mdpi.com
Table 2: Examples of Development Strategies for Next-Generation HDAC Inhibitors
| Strategy | Rationale | Target Example | Reference |
|---|---|---|---|
| Isoform-Selective Inhibition | Improve therapeutic index and reduce side effects by targeting specific HDACs crucial for cancer survival. | HDAC1, HDAC3, HDAC6, HDAC8 | nih.gov |
| Dual-Target Inhibitors | Combine HDAC inhibition with another anticancer mechanism (e.g., kinase inhibition) in a single molecule. | HDAC/PI3K inhibitors | nih.gov |
Combination Strategies with Other Molecularly Targeted Agents in Preclinical Settings
The efficacy of histone deacetylase (HDAC) inhibitors, including belinostat, can be enhanced through combination with other molecularly targeted agents. Preclinical studies have explored these synergies, revealing mechanisms that lead to increased anti-tumor activity across various cancer types. These strategies aim to overcome resistance and improve therapeutic outcomes by simultaneously targeting multiple oncogenic pathways.
Combination with Proteasome Inhibitors
A significant area of preclinical research has focused on combining belinostat with proteasome inhibitors, such as bortezomib (B1684674). This combination has demonstrated synergistic cytotoxicity in various hematological malignancies.
In models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), the co-administration of sub-micromolar concentrations of belinostat with low nanomolar concentrations of bortezomib resulted in a sharp increase in apoptosis in both cell lines and primary patient-derived blasts. nih.govaetna.com The synergistic interaction is associated with the interruption of both canonical and non-canonical NF-κB signaling pathways. nih.gov This combination led to the accumulation of phosphorylated IκBα, a decrease in belinostat-mediated RelA/p65 hyperacetylation, and reduced processing of p100 into p52. nih.gov Furthermore, these events were accompanied by the downregulation of NF-κB-dependent pro-survival proteins like XIAP and Bcl-xL, and an upregulation of the pro-apoptotic protein Bim. aetna.com
Similar synergistic effects have been observed in mantle cell lymphoma cell lines. nih.govresearchgate.net The combination of belinostat and bortezomib induced strong depolarization of the mitochondrial membrane and enhanced apoptosis compared to either agent used alone. researchgate.net In xenograft mouse models, this combination also showed enhanced effectiveness in reducing tumor growth. researchgate.net
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Bortezomib | Acute Myeloid Leukemia (AML) & Acute Lymphoblastic Leukemia (ALL) | Synergistically increased apoptosis in cell lines and primary blasts. Interrupted NF-κB signaling pathways. Downregulated pro-survival proteins (XIAP, Bcl-xL) and upregulated pro-apoptotic protein (Bim). | nih.govaetna.commdpi.com |
| Bortezomib | Mantle Cell Lymphoma (MCL) | Demonstrated synergistic cytotoxicity and induction of apoptosis. Caused strong depolarization of the mitochondrial membrane. | nih.govresearchgate.net |
| Bortezomib | Multiple Myeloma (MM) | Synergistic effects with belinostat were observed. A derivative of belinostat (compound 7f) in combination with bortezomib showed even stronger additive effects. | nih.gov |
Combination with DNA Methyltransferase Inhibitors
Epigenetic modulators targeting different mechanisms, such as DNA methyltransferase (DNMT) inhibitors, have been combined with HDAC inhibitors to achieve a more comprehensive reprogramming of the cancer cell epigenome. Preclinical studies have evaluated the combination of belinostat and other HDACis with the DNMT inhibitor decitabine (B1684300).
In in vitro and in vivo models of diffuse large B-cell lymphoma (DLBCL) and peripheral T-cell lymphoma (PTCL), a class effect was observed where HDAC inhibitors, including belinostat, potently synergized with decitabine across a spectrum of cell lines. nih.gov This suggests that dual epigenetic modulation can be a powerful strategy in these malignancies.
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Decitabine | Diffuse Large B-cell Lymphoma (DLBCL) & Peripheral T-cell Lymphoma (PTCL) | Potent synergistic activity observed across multiple cell lines, indicating a class effect for the combination of HDAC inhibitors and DNMT inhibitors. | nih.gov |
Combination with Other Targeted Agents
Belinostat has also been investigated in combination with other classes of molecularly targeted agents in preclinical settings.
In AML models, a synergistic interaction was reported between belinostat and the NEDD8-activating enzyme (NAE) inhibitor pevenedistat. mdpi.com This combination was found to reciprocally disable the DNA damage response in various AML cell types, leading to enhanced cell death. mdpi.com
In the context of solid tumors, studies in thyroid cancer have explored the combination of HDAC inhibitors with tyrosine kinase inhibitors (TKIs). Belinostat was effective against a range of thyroid cancer cell lines, irrespective of their mutational status. nih.gov The research suggests that a synergistic combination of HDAC inhibitors and TKIs could present a clinical opportunity, although this specific pairing has not been extensively reported in preclinical models. nih.gov
| Combination Agent Class | Specific Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| NEDD8-Activating Enzyme (NAE) Inhibitor | Pevenedistat | Acute Myeloid Leukemia (AML) | Synergistic interaction by reciprocally disabling the DNA damage response. | mdpi.com |
| Tyrosine Kinase Inhibitors (TKIs) | Not specified | Thyroid Cancer | Belinostat showed activity irrespective of mutational composition; synergistic combination of HDAC inhibitors and TKIs suggested as a potential clinical opportunity. | nih.gov |
Emerging Research Directions in Epigenetic Drug Discovery and Belinostat Amide Context
Development of Isoform-Selective HDAC Inhibitors
The field of histone deacetylase (HDAC) inhibitor development is increasingly focused on creating isoform-selective compounds to improve therapeutic efficacy and reduce off-target effects. rsc.orgwayne.edu While early inhibitors like vorinostat (B1683920) and belinostat (B1667918) are pan-HDAC inhibitors, affecting multiple HDAC isoforms, current research aims to target specific HDACs implicated in particular diseases. wayne.edunih.govnih.gov This targeted approach is expected to offer a better risk-benefit profile compared to non-selective inhibitors. rsc.org
A significant challenge in developing isoform-selective inhibitors is the high degree of conservation in the catalytic site of zinc-dependent HDACs. mdpi.com However, structural differences in areas like the surface entrance of the active site provide opportunities for designing selective molecules. For instance, the channel of HDAC6 is noted to be shallower and wider than other isoforms, a feature that can be exploited for selective inhibitor design. rsc.org
In the context of belinostat, which is a broad-spectrum inhibitor, efforts have been made to create derivatives with improved selectivity. nih.govresearchgate.net For example, a belinostat derivative named hydrazostat has been developed to specifically target HDAC class I, showing limited off-target effects. nih.gov Another research direction involves creating hybrid molecules. One such study combined the pharmacophore of belinostat with that of contilisant, a compound with neuroprotective properties, to create derivatives. acs.org These hybrids exhibited differential selectivity; for instance, meta-connected hydroxamic acid derivatives showed a slight preference for HDAC1, while para-connected versions were more potent against HDAC6. acs.org
The development of isoform-selective inhibitors for class IIa HDACs (HDAC4, 5, 7, and 9) has been particularly challenging due to their low intrinsic enzymatic activity. wayne.edu This has spurred the development of novel assays to better screen for and characterize inhibitors of these specific isoforms. wayne.edu
The table below summarizes examples of research efforts in developing isoform-selective HDAC inhibitors, including those derived from or inspired by belinostat.
| Inhibitor/Derivative | Target Selectivity | Rationale/Approach | Reference(s) |
| Hydrazostat | HDAC Class I | Modification of belinostat to reduce off-target effects. | nih.gov |
| Contilisant-Belinostat Hybrids (Type I) | Slight preference for HDAC1 | Merging pharmacophores of belinostat and contilisant. | acs.org |
| Contilisant-Belinostat Hybrids (Type II) | More potent against HDAC6 | Structural modification of the linker position in the hybrid molecule. | acs.org |
| Tubacin | HDAC6 | Exploiting structural differences in the HDAC6 active site. | nih.gov |
| PC-34051 | HDAC8 | Development of isoform-specific small molecules. | nih.gov |
Novel Chemical Scaffolds and Chemical Modifications for HDAC Inhibition
The quest for more effective and selective HDAC inhibitors has led to the exploration of novel chemical scaffolds and modifications beyond the traditional hydroxamic acids, such as belinostat. nih.govnih.gov The classic pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. researchgate.netturkjps.org Modifications to each of these components are being investigated to enhance potency and selectivity. ipinnovative.com
One approach involves replacing the sulfonamide unit present in belinostat with an amide moiety. nih.gov This modification, while in some cases slightly decreasing pan-HDAC inhibitory potency, has been shown to potentially improve the safety profile by reducing toxicity to normal cells. nih.gov For instance, a series of N-hydroxycinnamamide-based inhibitors using an N-phenylamide as the surface recognition moiety were designed as belinostat analogs. nih.gov One compound from this series, 7e, demonstrated a potent IC50 value of 11.5 nM in a pan-HDAC assay. nih.gov
Another strategy is the creation of hybrid molecules that combine the features of belinostat with other pharmacologically active compounds. Researchers have designed and synthesized hybrids of belinostat and contilisant, an investigational compound for Alzheimer's disease, resulting in polyfunctional molecules with inhibitory activity against HDACs, cholinesterases, and monoamine oxidases. acs.orgresearchgate.netchemrxiv.org
Furthermore, the introduction of different chemical groups to the cap region of belinostat analogs has been explored. For example, introducing fluorine atoms to the hydrophobic capping group of belinostat resulted in new compounds with anticancer activity. scienceandtechnology.com.vn Similarly, replacing the phenyl frame of belinostat with substituted phenyl or benzyl (B1604629) groups has yielded derivatives with enhanced potency against multiple myeloma cells. rsc.org One such derivative, compound 7f, was found to be 3.5-fold more potent than belinostat and exhibited stronger inhibitory activity against HDAC6. researchgate.netrsc.org
The development of dual-targeting inhibitors represents another innovative direction. Chimeric molecules incorporating the pharmacophores of belinostat and tubulin inhibitors have been synthesized to target both HDACs and the microtubule network, crucial for cell division. mdpi.com
The table below highlights some of the novel chemical scaffolds and modifications being explored in the context of HDAC inhibition.
| Modification Strategy | Example Scaffold/Compound | Key Findings | Reference(s) |
| Amide replacement for sulfonamide | N-hydroxycinnamamide-based analogs | Improved safety profile, potent HDAC inhibition (e.g., compound 7e). | nih.gov |
| Pharmacophore hybridization | Contilisant-Belinostat hybrids | Multi-target activity (HDACs, cholinesterases, MAOs). | acs.orgresearchgate.netchemrxiv.org |
| Cap group modification | Fluorinated belinostat analogs | Displayed anticancer efficacy against breast and liver cancer cell lines. | scienceandtechnology.com.vn |
| Cap group replacement | Phenyl/benzyl-substituted analogs | Increased potency against multiple myeloma (e.g., compound 7f). | rsc.org |
| Dual-targeting chimeras | Belinostat-tubulin inhibitor hybrids | Combined HDAC and tubulin inhibition. | mdpi.com |
Advanced Computational Modeling and High-Throughput Screening in Epigenetic Drug Discovery
Advanced computational modeling and high-throughput screening (HTS) have become indispensable tools in the discovery and development of novel HDAC inhibitors, including analogs of belinostat. mdpi.comresearchgate.net These in silico methods help to screen vast libraries of compounds, predict their binding affinity and selectivity, and guide the rational design of more potent and specific inhibitors, thereby reducing the time and cost associated with traditional drug discovery. mdpi.commdpi.com
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to its protein target. researchgate.net Studies have utilized docking to understand the interactions between belinostat analogs and various HDAC isoforms. nih.govresearchgate.net For instance, docking studies on N-hydroxycinnamamide-based belinostat analogs helped to rationalize their structure-activity relationships by visualizing their fit within the HDAC2 active site. nih.gov In another study, consensus docking using multiple software programs (FRED, Glide, and AutoDock Vina) identified belinostat as a top-scoring virtual pan-HDAC inhibitor from a library of FDA-approved drugs. turkjps.org
Interactive docking tools, such as DockIT, allow for user-controlled exploration of the binding process, which is valuable for educational purposes and for structure-based drug design. acs.org A workshop has been developed using DockIT to model the binding of belinostat to HDAC6, providing insights into the conformational changes of the receptor upon ligand binding. acs.org
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful computational tool. mdpi.com It establishes a correlation between the 3D properties of molecules and their biological activity, enabling the prediction of the potency of new compounds. mdpi.com While specific 3D-QSAR studies on belinostat amide were not detailed in the provided results, the methodology has been successfully applied to develop predictive models for other classes of HDAC inhibitors, such as benzamide (B126) derivatives targeting HDAC1. mdpi.com
High-throughput virtual screening (hVS) combines these computational techniques to rapidly screen large chemical databases for potential hits. turkjps.org This approach has been used to identify novel HDAC inhibitors from natural product databases and libraries of existing drugs. researchgate.netturkjps.org For example, a virtual screening of FDA-approved drugs confirmed belinostat's pan-HDAC inhibitory profile. turkjps.org
These computational approaches are often complemented by experimental high-throughput screening assays to validate the in silico findings and accurately measure the inhibitory activity of the identified compounds.
Biomarker Discovery and Validation in Preclinical HDAC Inhibitor Research
The development of robust biomarkers is crucial for the clinical advancement of HDAC inhibitors like belinostat, as they can help monitor drug activity, predict patient response, and optimize treatment strategies. nih.govddtjournal.com Preclinical research has focused on identifying and validating various pharmacodynamic and predictive biomarkers. nih.gov
A primary pharmacodynamic biomarker for HDAC inhibitors is the level of histone acetylation, particularly of histones H3 and H4. ddtjournal.com Increased histone acetylation is a direct consequence of HDAC inhibition and can be measured in both tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs). ddtjournal.com Preclinical studies with belinostat have demonstrated its ability to induce histone hyperacetylation in various cancer cell lines. mdpi.comnih.gov
Non-histone proteins are also key targets of HDACs, and their acetylation status can serve as a biomarker. For example, the acetylation of the chaperone protein Hsp90 is a potential biomarker for HDAC inhibitor activity. ddtjournal.com
Metabolic changes induced by HDAC inhibitors are another promising area for biomarker discovery. Using magnetic resonance spectroscopy (MRS), studies have shown that HDAC inhibition by belinostat leads to an increase in phosphocholine (B91661) (PC) levels in cancer cells. nih.gov This increase was linked to the induction of choline (B1196258) kinase α (ChoKα) gene and protein expression, suggesting that PC could serve as a non-invasive metabolic imaging biomarker of HDAC inhibition. nih.gov Further metabolomic studies revealed that belinostat significantly alters metabolites related to redox homeostasis, such as those in the TCA cycle and glutathione (B108866) metabolism pathways, in KRAS-mutant lung cancer cells. nih.gov
The table below summarizes key biomarkers investigated in preclinical research for HDAC inhibitors, including belinostat.
| Biomarker Category | Specific Biomarker | Utility | Key Findings with Belinostat | Reference(s) |
| Pharmacodynamic | Histone H3/H4 Acetylation | Direct measure of target engagement. | Induces histone hyperacetylation in cancer cells. | mdpi.comnih.govddtjournal.com |
| Phosphocholine (PC) | Non-invasive metabolic imaging biomarker. | Increases PC levels via induction of Choline Kinase α. | nih.gov | |
| Metabolites (TCA cycle, Glutathione pathway) | Indication of metabolic reprogramming. | Alters redox-related metabolites in lung cancer cells. | nih.gov | |
| Predictive | RAD23 Homolog B (RAD23B) | Predicts patient response/survival. | High expression correlated with better survival in HCC patients. | aacrjournals.org |
| NRF2 Pathway Genes | Indication of anticancer mechanism. | Downregulates NRF2 and its target genes in lung cancer cells. | nih.gov |
Investigation of this compound's Independent Biological Activity or Contribution to Overall Pharmacological Effect
This compound is recognized as a metabolite of the parent drug, belinostat. nih.govmdpi.comnih.gov The metabolism of belinostat primarily occurs in the liver, where it undergoes glucuronidation mediated by UGT1A1, as well as metabolism by cytochrome P450 enzymes including CYP2A6, CYP2C9, and CYP3A4, which leads to the formation of this compound and belinostat acid. nih.govnih.gov
The available research indicates that the metabolites of belinostat, including this compound, are considered to be either inactive or only weakly active. mdpi.com This suggests that the primary pharmacological effect observed during treatment with belinostat is attributable to the parent compound itself, rather than its metabolites. The rapid metabolism of belinostat into these less active forms is thought to contribute to its poor bioavailability and may limit its therapeutic efficacy in certain contexts. mdpi.com
A deuterated version, this compound-d5, has been synthesized for use as a tracer in research. This labeled compound is used in mass spectrometry-based assays and pharmacokinetic studies to track the disposition of the drug without interfering with its biological activity, further highlighting that the "amide" form is primarily studied as a metabolite rather than an independent active agent.
Exploration of Belinostat's Role in Specific Disease Models Beyond Oncology
While belinostat is approved for the treatment of certain cancers, its mechanism of action as an HDAC inhibitor has prompted research into its potential therapeutic utility in a range of non-oncological diseases, including neurodegenerative disorders and viral infections. ipinnovative.commdpi.com
Neurodegenerative Disorders
Epigenetic dysregulation is increasingly implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov HDAC inhibitors, by restoring histone acetylation levels, are being investigated as a potential therapeutic strategy. nih.govnih.gov Belinostat, as a pan-HDAC inhibitor, has been used as a structural basis for designing new multi-target compounds for neurodegenerative conditions. acs.org
Researchers have developed hybrid molecules combining the pharmacophores of belinostat and contilisant, a compound with known neuroprotective properties. acs.org These novel hybrids were designed to act as multi-target-directed ligands, aiming to inhibit HDACs (specifically HDAC6), cholinesterases, and monoamine oxidases, all of which are relevant targets in Alzheimer's disease. acs.orgresearchgate.netchemrxiv.org This approach seeks to leverage the epigenetic modifying activity of a belinostat-like structure to address the complex pathology of neurodegeneration. acs.orgchemrxiv.org The development of HDAC6-selective inhibitors is of particular interest for diseases like Alzheimer's, Huntington's, and Parkinson's disease. turkjps.org
Viral Infections
HDAC inhibitors are also being explored for their role in managing viral infections, particularly in the context of viral latency and replication. nih.govbiointerfaceresearch.com The replication of many viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), is influenced by the host cell's epigenetic state. nih.gov
Belinostat is among the second-generation hydroxamic acid HDAC inhibitors that have been investigated in this area. nih.gov In the context of HIV, HDAC inhibitors are a key component of the "shock and kill" strategy, which aims to reactivate latent HIV provirus from cellular reservoirs, making the infected cells visible to the immune system or susceptible to viral-induced death. nih.gov
Conversely, in other viral contexts, HDAC inhibitors have been shown to suppress viral replication. One study found that belinostat and other HDAC inhibitors could decrease the release of HIV from infected macrophages by inducing autophagy, a cellular process that can degrade intracellular pathogens. nih.gov This effect was dose-dependent, with belinostat being one of the inhibitors tested. nih.gov Additionally, belinostat has been noted as being effective against respiratory syncytial and herpes viral infections in a review of the role of HDAC inhibitors in viral replication. biointerfaceresearch.com These findings suggest that belinostat's immunomodulatory and cellular effects could be harnessed for antiviral therapies, although the exact mechanisms and clinical applications are still under investigation.
Q & A
Q. What computational methods validate this compound’s binding modes when crystallographic data is unavailable?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with HDAC8 crystal structures (PDB ID: 1T69). Report binding energies (ΔG in kcal/mol) and pose clustering.
- MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Validation : Compare predicted interactions (e.g., Zn<sup>2+</sup> coordination) with mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
